UVI 3003

概要

説明

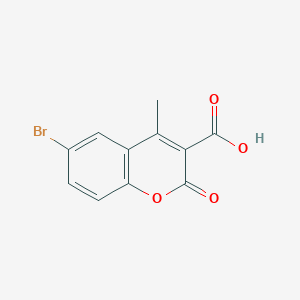

UVI 3003: is a highly selective antagonist of the retinoid X receptor (RXR). It is known for its potent binding affinity to RXR and is used extensively in scientific research to study the role of RXR in various biological processes . The compound has a molecular formula of C28H36O4 and a molecular weight of 436.58 g/mol .

科学的研究の応用

Chemistry: UVI 3003 is used to study the structural dynamics of RXR and its role in various chemical processes. It helps in understanding the interaction of RXR with other molecules and its impact on chemical reactions .

Biology: In biological research, this compound is used to investigate the role of RXR in cellular processes, including cell proliferation, differentiation, and apoptosis. It is also used to study the effects of RXR antagonism on various biological pathways .

Medicine: It is used to explore therapeutic targets and develop new treatments for conditions such as cancer and metabolic disorders .

Industry: In the industrial sector, this compound is used as a chemical stabilizer to enhance the durability of polymers exposed to ultraviolet light. It helps in preventing the photodegradation of plastics used in various outdoor applications .

作用機序

UVI 3003 exerts its effects by binding to the retinoid X receptor (RXR) and inhibiting its activity. RXR is a nuclear receptor that regulates gene expression by forming heterodimers with other nuclear receptors. By antagonizing RXR, this compound disrupts the normal function of RXR, leading to changes in gene expression and cellular processes .

生化学分析

Biochemical Properties

UVI 3003 has been shown to inhibit the activity of RXRα in Cos7 cells, with IC50 values of 0.22 and 0.24 μM for Xenopus and human RXRα, respectively . This suggests that this compound interacts with RXRα, a nuclear receptor that plays a crucial role in regulating gene expression .

Cellular Effects

In cellular studies, this compound has been found to influence various cellular processes. For instance, it has been reported to inhibit the activity of RXRα in Cos7 cells . Additionally, it has been shown to affect the proliferation rate of extraocular muscles (EOM)-derived or LEG-derived EECD34 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of RXRα . This interaction can lead to changes in gene expression, as RXRα is a nuclear receptor that regulates gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects on RXRα activity can be observed in Cos7 cells .

Dosage Effects in Animal Models

In animal studies, the effects of this compound have been shown to vary with different dosages . For instance, systemic application of this compound (1 mM, i.p.) induced opposite effects in sleep, sleep homeostasis, neurochemicals levels, and c-Fos and NeuN activity .

Metabolic Pathways

Given its role as an RXRα antagonist, it is likely that it interacts with enzymes or cofactors involved in RXRα-regulated pathways .

Subcellular Localization

As an RXRα antagonist, it is likely to be found in the nucleus where RXRα is located .

準備方法

Synthetic Routes and Reaction Conditions: UVI 3003 is synthesized through a series of chemical reactions involving the formation of a naphthalene derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to achieve high purity levels, often exceeding 99% .

化学反応の分析

Types of Reactions: UVI 3003 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives, although this is less common.

Substitution: The compound can undergo substitution reactions, particularly involving the pentyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

類似化合物との比較

Similar Compounds:

Bexarotene: An RXR agonist used in the treatment of cutaneous T-cell lymphoma.

9-cis-Retinoic Acid: A natural ligand for RXR that acts as an agonist.

UVI 2112: Another RXR antagonist with similar binding properties to UVI 3003.

Uniqueness: this compound is unique due to its high selectivity and potent binding affinity for RXR. Unlike other RXR antagonists, this compound provides greater protection against deuterium exchange, suggesting a more restricted conformation of the RXR protein . This makes it a valuable tool for studying the structural dynamics and functional roles of RXR in various biological processes.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid involves the synthesis of the starting material, 4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid, followed by the introduction of the carboxylic acid group at the end of the molecule. This can be achieved through a series of reactions involving Grignard reagents and carboxylation reactions.", "Starting Materials": ["5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalene", "2-bromo-4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid", "magnesium", "diethyl ether", "carbon dioxide", "tetrahydrofuran", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["1. Grignard reaction: 5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalene is reacted with magnesium in diethyl ether to form the Grignard reagent.", "2. Addition reaction: The Grignard reagent is then reacted with 2-bromo-4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid to form 4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid.", "3. Carboxylation reaction: 4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenylprop-2-enoic acid is then reacted with carbon dioxide in the presence of tetrahydrofuran and a base such as sodium hydroxide to introduce the carboxylic acid group at the end of the molecule.", "4. Purification: The resulting product is then purified through acid-base extraction and recrystallization to obtain (2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid."] } | |

CAS番号 |

847239-17-2 |

分子式 |

C28H36O4 |

分子量 |

436.6 g/mol |

IUPAC名 |

3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31) |

InChIキー |

APJSHECCIRQQDV-UHFFFAOYSA-N |

異性体SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |

SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

正規SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

UVI3003, UVI 3003, UVI-3003 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)

![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)